![molecular formula C12H15BrN2O4 B13505705 Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B13505705.png)
Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate is an organic compound with the molecular formula C12H15BrN2O4. This compound is characterized by the presence of a bromine atom, a nitro group, and an ethyl ester functional group. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate typically involves the reaction of 5-bromo-2-nitroaniline with ethyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like thiols, amines, alkoxides; solvents like DMF or ethanol.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Reduction: Ethyl 2-[(5-amino-2-nitrophenyl)amino]-2-methylpropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoic acid
Applications De Recherche Scientifique
Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mécanisme D'action
The mechanism of action of Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with potential biological activities. The ester group can be hydrolyzed to release the active carboxylic acid form, which can interact with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate can be compared with other similar compounds such as:
Ethyl 2-[(5-bromo-2-nitrophenyl)amino]acetate: Similar structure but with a different ester group.
Ethyl 2-[(5-chloro-2-nitrophenyl)amino]-2-methylpropanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-[(5-bromo-2-aminophenyl)amino]-2-methylpropanoate: Similar structure but with an amino group instead of a nitro group
These compounds share similar chemical properties but differ in their reactivity and potential applications. The presence of different substituents can significantly influence their chemical behavior and biological activities.
Propriétés
Formule moléculaire |
C12H15BrN2O4 |
|---|---|
Poids moléculaire |
331.16 g/mol |
Nom IUPAC |
ethyl 2-(5-bromo-2-nitroanilino)-2-methylpropanoate |
InChI |
InChI=1S/C12H15BrN2O4/c1-4-19-11(16)12(2,3)14-9-7-8(13)5-6-10(9)15(17)18/h5-7,14H,4H2,1-3H3 |
Clé InChI |
CDVDTKLZNOUPFG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


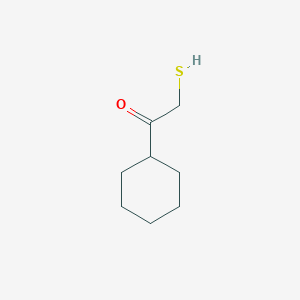
![Tert-butyl 3-[(3-bromophenyl)amino]propanoate](/img/structure/B13505628.png)
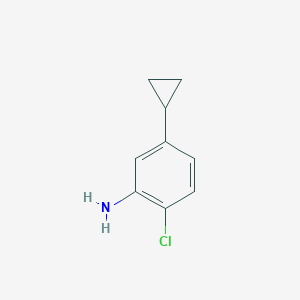
![Benzyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13505633.png)
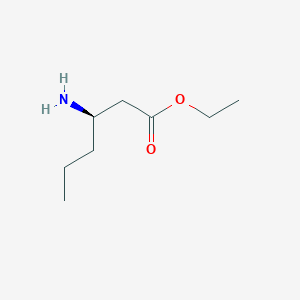
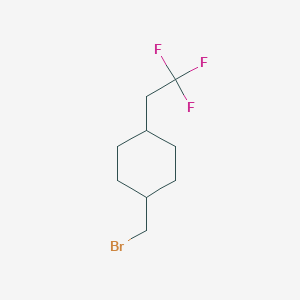
![Bicyclo[2.2.0]hexan-1-amine](/img/structure/B13505655.png)
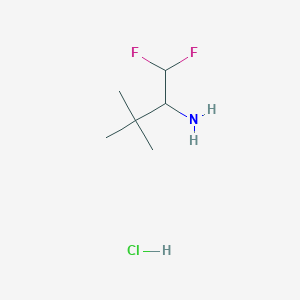
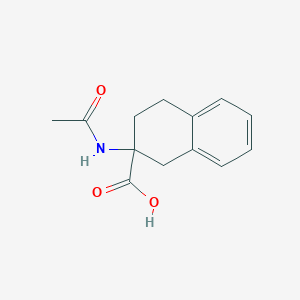



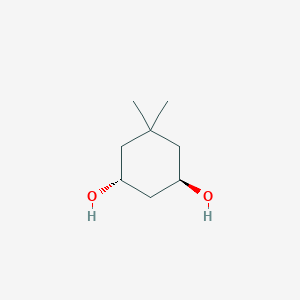
![rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13505690.png)
